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Compound of Interest

Compound Name: 4-(Dodecylamino)Phenol

Cat. No.: B1679140 Get Quote

Despite a comprehensive search of scientific literature and chemical databases, the specific

compound designated as "p-DDAP" remains unidentified in the public domain. This suggests

that "p-DDAP" may be an internal project code, a novel compound not yet disclosed in

publications, or an acronym not widely recognized in the scientific community.

While the identity of "p-DDAP" is elusive, our investigation into related chemical structures,

particularly analogs of N-(4-hydroxyphenyl)propanamide, has yielded pertinent information that

may provide context for researchers in drug discovery and development. This report

summarizes the available information on related compounds and outlines general

methodologies and signaling pathway considerations relevant to this chemical class.

N-(4-hydroxyphenyl)propanamide and its Analogs: A
Landscape of Therapeutic Potential
N-(4-hydroxyphenyl)propanamide, also known as Parapropamol, is recognized primarily as a

process impurity in the synthesis of Acetaminophen. While not a therapeutic agent itself, its

core structure is a foundational element in the design of various experimental compounds.

Chemical and Physical Properties
A summary of the known properties of N-(4-hydroxyphenyl)propanamide is presented in Table

1.
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Property Value Source

Molecular Formula C₉H₁₁NO₂ PubChem

Molecular Weight 165.19 g/mol PubChem

CAS Number 1693-37-4 PubChem

Synonyms
Parapropamol, 4'-

Hydroxypropionanilide
PubChem

Table 1: Physicochemical Properties of N-(4-hydroxyphenyl)propanamide

The Quest for Safer Analgesics: Synthesis of N-(4-
hydroxyphenyl) Acetamide Derivatives
Research into derivatives of N-(4-hydroxyphenyl) amides has been driven by the desire to

develop novel analgesics with improved safety profiles, particularly reduced hepatotoxicity

compared to Acetaminophen. One notable area of investigation involves the synthesis of 2-

(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analogs.

General Synthetic Protocol
The synthesis of these analogs often involves a multi-step process. A generalized workflow for

the synthesis of such compounds is depicted below.
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Figure 1: Generalized Synthetic Workflow A representative synthetic scheme for producing 2-

(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analogs.

Potential Signaling Pathways and Mechanisms of
Action
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Given the structural similarity to Acetaminophen, novel analogs of N-(4-hydroxyphenyl) amides

may exert their pharmacological effects through various signaling pathways implicated in pain

and inflammation. The precise mechanism of action for Acetaminophen itself is not fully

elucidated, but several pathways are thought to be involved.
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Figure 2: Potential Signaling Pathways Hypothesized signaling pathways for N-(4-

hydroxyphenyl) amide analogs in the central nervous system.

Experimental Protocols: A General Framework
Detailed experimental protocols for a specific compound like "p-DDAP" cannot be provided

without its identification. However, a general framework for evaluating novel analgesic and

antipyretic compounds is outlined below.

In Vitro Assays
Enzyme Inhibition Assays: To determine the inhibitory activity against COX-1, COX-2, and

potentially COX-3. This typically involves measuring the production of prostaglandins from

arachidonic acid in the presence of the test compound.
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Receptor Binding Assays: To assess the affinity of the compound for various receptors, such

as cannabinoid (CB1, CB2) and TRPV1 receptors. These assays often use radiolabeled

ligands.

Cell Viability Assays: To evaluate the cytotoxicity of the compound in relevant cell lines (e.g.,

hepatocytes like HepG2) to assess potential for liver toxicity. The MTT or LDH release

assays are commonly used.

In Vivo Models
Analgesia Models:

Writhing Test (e.g., acetic acid-induced): To evaluate peripheral analgesic activity.

Hot Plate Test or Tail-Flick Test: To assess central analgesic activity.

Antipyresis Model:

Yeast-induced Pyrexia in Rats or Mice: To determine the ability of the compound to reduce

fever.

Hepatotoxicity Model:

Measurement of Liver Enzymes (ALT, AST) in Plasma: Following administration of high

doses of the compound to animals (e.g., mice) to assess liver damage.

Histopathological Examination of Liver Tissue: To visually inspect for signs of necrosis and

other cellular damage.

Conclusion and Future Directions
While the identity of "p-DDAP" remains unknown, the exploration of related N-(4-

hydroxyphenyl) amide structures reveals a promising area of research focused on developing

safer and more effective analgesics. The discovery and development of such compounds

would follow established principles of medicinal chemistry and pharmacology, involving iterative

cycles of synthesis, in vitro screening, and in vivo evaluation.
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For researchers and drug development professionals, the key takeaway is the continued

potential of modifying the N-(4-hydroxyphenyl) amide scaffold to achieve desired therapeutic

profiles. Future work in this area will likely focus on elucidating precise mechanisms of action

and optimizing pharmacokinetic and safety parameters. The scientific community awaits the

disclosure of novel compounds, potentially including "p-DDAP," that may emerge from these

efforts and contribute to the advancement of pain management.

To cite this document: BenchChem. [Unraveling the Enigma of "p-DDAP": A Search for a
Novel Compound]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1679140#p-ddap-discovery-and-background]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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